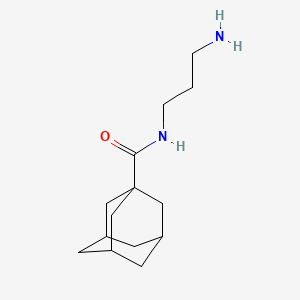

Adamantane-1-carboxylic acid (3-amino-propyl)-amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Adamantanecarboxylic acid is an organic compound with the empirical formula C11H16O2 . It is used in various applications including as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt 3 nanoparticles and porous platinum nanoparticles . It can also be used as an additive in polycondensation reactions to yield conjugated polymers as possible optoelectronic materials .

Physical and Chemical Properties 1-Adamantanecarboxylic acid has a molecular weight of 180.24 . It has a melting point of 172-174 °C . The compound is classified as a combustible solid .

科学的研究の応用

Antiviral Agents

Adamantane-1-carboxylic acid (3-amino-propyl)-amide derivatives demonstrate notable antiviral effects. Studies have shown that certain adamantyl-carboxylic acid amides, including N-(1-adamantyl) cinnamic acid amide and N-(1-adamantyl)-3-(4'-methoxyphenyl)-acrylic acid amide, exhibit significant virustatic properties (Kreutzberger & Schröders, 1975), (Kreutzberger & Schröders, 1975).

Membrane Activity

Adamantane derivatives, including adamantane amides, have been studied for their ability to affect the functional properties of membrane proteins. This includes modifying the lipid membranes and imparting a more "liquid-phase" character, which has implications in antiviral and cytotoxic properties (Purygin et al., 1999).

Synthesis and Functionalization

Research has focused on the synthesis and functionalization of adamantane amides, exploring novel methods and applications. For instance, the synthesis of 1-adamantanecarboxylic and (1-adamantyl)acetic acids with various amino acids has been investigated to understand their impact on biological systems (Akhrem et al., 2010).

Inhibition of Virus Reproduction

Adamantane amides, such as amide of 1-adamantane carboxylic acid, have been shown to inhibit the reproduction of viruses like Sindbis virus. Studies highlight their ability to inhibit virus-specific synthesis of RNA and protein, marking a difference from other antiviral agents (Andronova, 1996), (Andronova Vl, 1996).

Bioconjugation and Chemical Reactions

Studies have also explored the mechanism of amide formation by carbodiimide in aqueous media, relevant for bioconjugation processes involving adamantane derivatives (Nakajima & Ikada, 1995).

Safety And Hazards

特性

IUPAC Name |

N-(3-aminopropyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c15-2-1-3-16-13(17)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPJTLDQPWBBJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)adamantane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d][1,3]dioxol-4-ylboronic acid](/img/structure/B1351442.png)

![2-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1351454.png)

![4-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1351459.png)

![Methyl 2-(benzoylamino)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1351470.png)

![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)